(6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One common method includes the following steps:
Cyclization Reaction: The starting materials, such as 2-amino-5-heptyl-1,3,4-thiadiazole and 4-methoxybenzaldehyde, undergo a cyclization reaction in the presence of a suitable catalyst and solvent. This reaction forms the core thiadiazolo[3,2-a]pyrimidine structure.
Condensation Reaction: The intermediate product is then subjected to a condensation reaction with an appropriate reagent to introduce the imino group at the 5-position.
Final Modification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and imino groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), polar aprotic solvents (dimethyl sulfoxide).
Major Products Formed
Oxidation: Oxo derivatives of the thiadiazolo[3,2-a]pyrimidine core.
Reduction: Reduced forms with hydrogenated imino and benzylidene groups.
Substitution: Substituted derivatives with halogen or alkyl groups at the reactive sites.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
(6Z)-2-HEPTYL-5-IMINO-6-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds in the thiadiazolo[3,2-a]pyrimidine class:
2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones: These compounds share a similar core structure but differ in the substituents at the 2-position.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a fused pyridine ring instead of the thiadiazole ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties compared to other compounds in the same class.
Properties
Molecular Formula |
C20H24N4O2S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(6Z)-2-heptyl-5-imino-6-[(4-methoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H24N4O2S/c1-3-4-5-6-7-8-17-23-24-18(21)16(19(25)22-20(24)27-17)13-14-9-11-15(26-2)12-10-14/h9-13,21H,3-8H2,1-2H3/b16-13-,21-18? |
InChI Key |
WWFMWUSDYBHDDE-IGLFKNPDSA-N |
Isomeric SMILES |
CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OC)/C(=O)N=C2S1 |
SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OC)C(=O)N=C2S1 |
Canonical SMILES |
CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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